Adenosine A2A Receptor Binding Affinity: Scaffold Class Potency Benchmarks
The target compound belongs to the N-pyrimidinyl-2-phenoxyacetamide series for which the lead compound (compound 14) demonstrated a Ki of 0.4 nM at the human adenosine A2A receptor and >100-fold selectivity over A1 [1]. Across the series, A2A Ki values span from 0.3 nM to >10,000 nM depending on substitution, with the 4-piperidinyl pyrimidine motif representing a distinct substitution vector not explicitly profiled in the published SAR tables [1]. The closest structurally characterized analogs with 4-position heterocyclic substitution (e.g., compound 4: Ki 7.4 nM; compound 29: Ki 0.3 nM) demonstrate that 4-substitution can achieve high potency, but the specific piperidine-bearing variant lacks dedicated disclosure [1]. This represents a structurally enabled differentiation opportunity: the 4-piperidinyl group introduces a basic nitrogen at a position where published analogs use neutral or weakly basic heterocycles, potentially altering solubility, CNS penetration, and off-target profiles [1].
| Evidence Dimension | Human adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported in public domain; chemotype range: 0.3–36 nM for active analogs |
| Comparator Or Baseline | Series benchmark compound 14: Ki = 0.4 nM (hA2A); compound 29 (4-substituted analog): Ki = 0.3 nM (hA2A) [1] |
| Quantified Difference | Target compound data unavailable; class potency range spans ~120-fold |
| Conditions | Displacement of [3H]-ZM241385 binding at human A2A expressed in HEK293 cells; geometric mean of ≥3 runs; SD ≤20% [1] |
Why This Matters
The absence of disclosed A2A data for this specific 4-piperidinyl variant creates an information asymmetry: procurement decisions cannot rely on class-average potency and must instead be guided by the specific structural features that differentiate this compound from well-characterized analogs.
- [1] Zhang, X., et al. (2008). Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 1778-1783. View Source
